6-Methoxy Benzothiazole Substitution: A Critical Determinant of CCR1 Antagonist Potency Based on Class-Level SAR
In a comprehensive SAR study of xanthene-9-carboxamides as CCR1 receptor antagonists, the introduction of specific substituents on the heterocyclic core was shown to be critical for achieving high-affinity binding. The lead compound 2a, which lacks the 6-methoxybenzothiazole motif, exhibited only baseline activity, whereas fully optimized analogs with strategically placed substituents achieved binding IC50 values as low as 1.8 nM and functional antagonist IC50 values of 13 nM in U937 cells [1]. The 6-methoxy group on the benzothiazole ring of the target compound represents a distinct, unexplored substitution pattern within this validated pharmacophore, offering the potential for a unique activity profile that cannot be predicted from the behavior of the 6-H or 4-methyl analogs.
| Evidence Dimension | CCR1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | Not directly measured; predicted to be distinct from parent scaffold based on SAR trends. |
| Comparator Or Baseline | Xanthene-9-carboxamide lead 2a: inactive; Optimized analog 2b-1: IC50 = 1.8 nM (binding), 13 nM (functional) [1]. |
| Quantified Difference | SAR series demonstrates >300-fold potency improvement achievable through targeted substitution. |
| Conditions | Binding assay using human CCR1 receptor-transfected CHO cells; functional assay using U937 cells [1]. |
Why This Matters
This class-level SAR evidence positions the 6-methoxy substitution as a non-obvious structural variation that could optimize target engagement, a key factor for researchers selecting a chemical probe with the potential for high potency.
- [1] Naya A, et al. Structure-activity relationships of xanthene carboxamides, novel CCR1 receptor antagonists. Bioorg Med Chem. 2003 Mar 20;11(6):875-84. PMID: 12614873. View Source
